molecular formula C9H9F4NO B6326396 [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol CAS No. 106666-02-8

[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol

Cat. No.: B6326396
CAS No.: 106666-02-8
M. Wt: 223.17 g/mol
InChI Key: KUASAUZPUNOVSE-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is an organic compound characterized by the presence of a dimethylamino group and four fluorine atoms attached to a phenyl ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent to introduce the fluorine atoms. The resulting intermediate is then reduced to form the methanol derivative. Common reagents used in this synthesis include dimethylamine, fluorine sources such as tetrafluoroborate salts, and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields the corresponding aldehyde or acid, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique properties may allow for the design of drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.

    4-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the fluorine atoms.

    Fluorobenzene: Contains fluorine atoms but lacks the dimethylamino and methanol groups.

Uniqueness

[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is unique due to the combination of its functional groups. The presence of both the dimethylamino and methanol groups, along with multiple fluorine atoms, imparts distinct chemical and physical properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-(dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c1-14(2)9-7(12)5(10)4(3-15)6(11)8(9)13/h15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASAUZPUNOVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(C(=C1F)F)CO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708383
Record name [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106666-02-8
Record name [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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